molecular formula C11H16ClN B2576541 (5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride CAS No. 2418671-68-6

(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride

Cat. No. B2576541
CAS RN: 2418671-68-6
M. Wt: 197.71
InChI Key: GVSOOSWHUIHHSR-UHFFFAOYSA-N
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Description

“(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2418671-68-6. It has a molecular weight of 197.71 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is “(5-cyclopropyl-2-methylphenyl)methanamine hydrochloride”. The InChI code is 1S/C11H15N.ClH/c1-8-2-3-10 (9-4-5-9)6-11 (8)7-12;/h2-3,6,9H,4-5,7,12H2,1H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Cyclopropenone Oximes and Reactions with Isocyanates

Cyclopropenone oximes, including derivatives with cyclopropyl groups, are prepared from cyclopropenones and hydroxylamine hydrochloride. These compounds, when reacted with isocyanates, yield diazaspirohexenones, demonstrating their potential in synthesizing complex nitrogen-containing cycles which could have applications in material science or as intermediates in pharmaceutical synthesis (H. Yoshida et al., 1988).

Synthesis of N-Cyclopropylbenzylamine Derivatives

The synthesis of N-[1-2H]- and N-[1-3H]-Cyclopropylbenzylamine and [phenyl-14C]-N-cyclopropylbenzylamine from cyclopropanecarbonitrile showcases the chemical versatility of cyclopropylamine derivatives. These labeled compounds are invaluable tools for pharmacological and biochemical studies, tracing the distribution and metabolism of drugs in the body (R. Silverman & S. J. Hoffman, 1981).

Pharmacological Properties of Aryloxyethyl Derivatives

Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been identified as "biased agonists" of serotonin 5-HT1A receptors, indicating a potential for development into new antidepressants. These compounds show high receptor affinity, selectivity, and favorable pharmacokinetic profiles, making them promising candidates for treating depressive disorders (J. Sniecikowska et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5-cyclopropyl-2-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-2-3-10(9-4-5-9)6-11(8)7-12;/h2-3,6,9H,4-5,7,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRCRKVCZAMWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclopropyl-2-methylphenyl)methanamine;hydrochloride

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